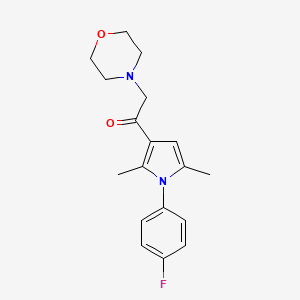

1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone

Description

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-13-11-17(18(22)12-20-7-9-23-10-8-20)14(2)21(13)16-5-3-15(19)4-6-16/h3-6,11H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXBPIFDDTZYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone” is a complex molecule with potential biological activity. Indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces. These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their function.

Biochemical Pathways

Indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may influence a variety of biochemical pathways, potentially leading to diverse downstream effects.

Biological Activity

1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHFO

- Molecular Weight : 251.30 g/mol

- CAS Number : Not specifically listed in the search results but related compounds suggest a close structural relationship.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that derivatives of pyrrole structures, such as this compound, can modulate signaling pathways involved in cell proliferation and apoptosis.

1. Anticancer Activity

Several studies have investigated the anticancer properties of pyrrole derivatives. For instance, compounds similar to 1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone have shown significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.

- Case Study : In a study involving human breast cancer cells, a pyrrole derivative demonstrated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

2. Immunomodulatory Effects

Research has shown that certain pyrrole derivatives can enhance monoclonal antibody production in cell cultures. The compound may suppress unwanted cellular growth while enhancing the specific productivity of antibodies.

- Research Findings : A derivative similar to this compound was found to increase the cell-specific glucose uptake rate and ATP levels during monoclonal antibody production, suggesting that it may improve yields in bioproduction systems .

3. Neuroprotective Properties

Some studies indicate that compounds with similar structures exhibit neuroprotective effects, potentially through antioxidant mechanisms.

- Example : In models of neurodegeneration, related compounds have been shown to reduce neuronal cell death induced by oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. The presence of the fluorophenyl group appears to enhance lipophilicity and receptor binding affinity, which may contribute to increased potency against target cells.

| Structural Component | Activity Contribution |

|---|---|

| Fluorophenyl Group | Increased binding affinity |

| Dimethylpyrrole | Enhanced cytotoxicity |

| Morpholino Group | Improved solubility |

Comparison with Similar Compounds

Comparison with IU1 (Pyrrolidine Derivative)

Structural Differences :

- Morpholino vs. Pyrrolidine: The substitution of pyrrolidine (a five-membered amine ring) with morpholine (a six-membered ring containing oxygen) introduces increased polarity and reduced basicity due to the electron-withdrawing oxygen atom. This alteration may influence solubility, membrane permeability, and target binding .

- Molecular Weight: IU1 has a molecular weight of 300.37 g/mol (C₁₈H₂₁FN₂O).

Functional Implications :

- USP14 Inhibition: IU1 inhibits USP14, enhancing proteasomal activity and demonstrating neuroprotective effects in stroke models (e.g., reduced infarct volume in mice) .

Comparison with Chalcone Derivatives ()

Chalcones (α,β-unsaturated ketones) with fluorophenyl substituents, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, exhibit varying bioactivities. Key differences include:

- Core Structure : The target compound’s pyrrole core contrasts with the chalcone’s linear α,β-unsaturated system.

- Substitution Effects :

- Fluorine at the para position (common in both classes) enhances electronegativity, improving target binding in chalcones (e.g., IC₅₀ values correlate with substituent electronegativity) .

- Chalcone derivatives with iodine or methoxy groups show reduced potency (e.g., IC₅₀ of 70.79 μM for compound 2p vs. 4.35 μM for cardamonin) .

Comparison with Triazole and Pyrazolo-Pyrimidine Derivatives ()

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () and morpholine-containing pyrazolo-pyrimidines () highlight:

- Heterocyclic Diversity : These compounds employ triazole or pyrazole cores, contrasting with the pyrrole scaffold of the target molecule.

- Bioactivity : Pyrazolo-pyrimidines with morpholine groups (e.g., Example 92 in ) target kinase pathways, suggesting divergent mechanisms compared to USP14 inhibition .

Structure–Activity Relationship (SAR) Insights

- Electronegativity and Substitution : In chalcones, para-substitution with electronegative groups (e.g., fluorine) correlates with enhanced activity . For the target compound, the 4-fluorophenyl group may similarly optimize binding to USP14 or other targets.

- Ring Modifications : Replacing pyrrolidine (IU1) with morpholine introduces steric and electronic changes that could modulate interactions with USP14’s catalytic site (e.g., oxygen in morpholine may engage in polar interactions absent in IU1) .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

*Estimated based on molecular formula.

Q & A

Basic Research Questions

Q. What is the primary biological target of 1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone, and how can its inhibitory activity be validated experimentally?

- The compound (also referred to as IU1) selectively inhibits the deubiquitinating enzyme USP14, a component of the 26S proteasome. Validation involves:

- Enzymatic assays : Measure USP14 activity in vitro using ubiquitin-AMC (7-amido-4-methylcoumarin) substrates, comparing activity with and without IU1 treatment .

- Cellular assays : Use siRNA-mediated USP14 knockdown in cell lines to confirm phenotypic overlap with IU1 treatment (e.g., enhanced proteasome activity under proteotoxic stress) .

- Structural analysis : Co-crystallization of IU1 with USP14 and refinement via SHELXL to resolve binding interactions .

Q. How can researchers structurally characterize this compound and confirm its purity?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For example, resolve the morpholinoethanone moiety’s conformation and fluorine substitution pattern .

- Spectroscopic techniques :

- NMR : Assign peaks for the 4-fluorophenyl group (δ ~7.2–7.5 ppm) and pyrrole protons (δ ~6.0–6.5 ppm) .

- Mass spectrometry : Confirm molecular weight (MW = 300.37 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines or experimental models?

- Experimental variables to assess :

- Cell-type specificity : Compare proteasome activity in immortalized vs. primary cells, as USP14 expression varies .

- Assay conditions : Standardize ubiquitin substrate concentrations and incubation times to minimize variability .

- Orthogonal validation : Combine enzymatic assays with genetic approaches (e.g., CRISPR/Cas9 USP14 knockout) to confirm target specificity .

Q. What strategies optimize the synthetic yield of 1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone?

- Key synthetic steps :

- Pyrrole core formation : Use Paal-Knorr cyclization of 2,5-hexanedione with 4-fluoroaniline under acidic conditions .

- Morpholinoethanone coupling : Employ nucleophilic acyl substitution with morpholine and a chloroethanone intermediate .

- Optimization parameters :

- Solvent selection : Use anhydrous DMF or THF to enhance reaction efficiency .

- Temperature control : Maintain ≤60°C during morpholine addition to avoid side reactions .

- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

Q. How can researchers analyze the compound’s effect on proteasome activity enhancement in complex biological systems?

- In vitro systems :

- Ubiquitinated substrate clearance : Monitor degradation of misfolded proteins (e.g., GFPu) via fluorescence in HEK293T cells .

- In vivo models :

- Transgenic organisms : Use C. elegans or murine models of neurodegenerative disease to assess proteostasis rescue .

- Data interpretation : Normalize proteasome activity to total protein content and validate with proteasome inhibitors (e.g., bortezomib) as controls .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.